3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Description
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
BenchChem offers high-quality 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
A fundamental area of research focuses on the synthesis and transformation of bicyclic compounds, including the 2-oxabicyclo[2.1.1]hexane derivatives. For instance, the cyclization of 3-hydroxycyclobutanemethanol and the transformation of ethyl 3-(2-propenyloxy)propenoate through intramolecular photocycloaddition processes have been explored to obtain 2-oxabicyclo[2.1.1]hexane and its derivatives. These processes are crucial for understanding the chemical behavior of these compounds and for the development of new synthetic methodologies (Kirmse & Mrotzeck, 1988).
Asymmetric Synthesis and Chiral Chemistry
Research into asymmetric synthesis and the creation of chiral bicyclic amino acid derivatives has significant implications for medicinal chemistry and drug design. Aza-Diels-Alder reactions in aqueous solutions have been employed to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlighting the potential for creating stereochemically complex molecules with high enantiomeric purity (Waldmann & Braun, 1991).
Radiolabeling and Biodistribution Studies
The potential neuroprotective properties of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate have been investigated through radiolabeling and biodistribution studies. These studies provide insights into the brain-blood barrier permeability and accumulation in brain regions, essential for developing neuroprotective drugs (Yu et al., 2003).
Potential Inhibitors and Bioactive Compounds
The synthesis and evaluation of bicyclic compounds as potential inhibitors of biological processes or as bioactive compounds are of great interest. For example, the synthesis of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid from a bicyclo[2.1.0]hexane derivative illustrates the pursuit of compounds that could inhibit ethylene biosynthesis, a critical pathway in plant biology and agriculture (Wick, Tamm, & Boller, 1995).
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8-7-4-12(5-7,17-8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXRLZSOGJTYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC(C2)(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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